2,6-Dichlorobenzal chloride
Overview
Description
2,6-Dichlorobenzal chloride is an organic compound with the molecular formula C7H4Cl2. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It’s known that this compound is used as a chemical intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 2,6-Dichlorobenzal chloride is not well-documented. As a chemical intermediate, it likely undergoes reactions with other substances to form new compounds. Its chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the final compounds it helps synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would be less relevant than that of the final compounds it is used to produce .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds, and any effects would be primarily due to these end products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzal chloride can be synthesized through the chlorination of 2,6-dichlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions ranging from 50 to 250 degrees Celsius . The reaction proceeds as follows:
[ \text{C}_7\text{H}_6\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{CHCl}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 2,6-dichlorotoluene is continuously fed along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzal chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde.
Reduction Reactions: It can be reduced to form 2,6-dichlorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
2,6-Dichlorobenzaldehyde: Formed through oxidation.
2,6-Dichlorobenzyl alcohol: Formed through reduction.
Scientific Research Applications
2,6-Dichlorobenzal chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzyl chloride
Uniqueness
2,6-Dichlorobenzal chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and chemical properties compared to other dichlorobenzyl and dichlorobenzoyl compounds. This uniqueness makes it valuable in specific synthetic applications where precise chemical behavior is required.
Properties
IUPAC Name |
1,3-dichloro-2-(dichloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPXXHAEIGVZKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021773 | |
Record name | alpha,alpha-2,6-Tetrachlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021773 | |
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Molecular Weight |
229.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha,alpha,2,6-tetrachlorotoluene is a colorless liquid. | |
Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
81-19-6 | |
Record name | ALPHA,ALPHA,2,6-TETRACHLOROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-Dichlorobenzylidene chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dichloro-2-(dichloromethyl)benzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081196 | |
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Record name | 2,6-Dichlorobenzal chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79866 | |
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Record name | Benzene, 1,3-dichloro-2-(dichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | alpha,alpha-2,6-Tetrachlorotoluene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,2,6-tetrachlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.212 | |
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Record name | 1,3-DICHLORO-2-(DICHLOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P4LG60H4S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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